molecular formula C13H14N2O B2589513 2-isopropyl-6-phenylpyridazin-3(2H)-one CAS No. 1208452-09-8

2-isopropyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B2589513
CAS No.: 1208452-09-8
M. Wt: 214.268
InChI Key: NBJZWSPMEGALTK-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyridazinone Derivatives in Chemical Sciences

The journey of pyridazine (B1198779) chemistry began in the late 19th century. While the parent pyridazine ring was first named by Knorr, it was Fischer who synthesized the first substituted derivatives in 1886. researchgate.netscholarsresearchlibrary.com However, the unsubstituted pyridazine was first prepared by Tauber. scholarsresearchlibrary.com For several decades following their initial synthesis, pyridazinones remained a relatively niche area of study. It was the discovery of the broad spectrum of biological activities associated with these compounds that catalyzed a surge in research interest. researchgate.net

Initially, research was focused on the fundamental synthesis and reactivity of the pyridazinone ring. researchgate.net Over time, the focus has shifted dramatically towards medicinal chemistry and agrochemical applications. scholarsresearchlibrary.comscispace.com The evolution of synthetic methodologies has allowed for the creation of vast libraries of pyridazinone derivatives, with functionalization at various positions on the ring, leading to compounds with highly specific and potent pharmacological profiles. sarpublication.comresearchgate.net This progression from a chemical curiosity to a cornerstone of drug discovery highlights the enduring importance of the pyridazinone scaffold. scholarsresearchlibrary.com

Pyridazinone as a Privileged Chemical Scaffold in Molecular Design and Discovery

In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. nih.gov The pyridazinone nucleus is widely recognized as such a scaffold. scholarsresearchlibrary.comnih.govresearchgate.netnih.gov

The utility of pyridazinones in drug design stems from several key advantages. The scaffold is readily accessible through various synthetic routes, and its ring structure can be easily functionalized, allowing chemists to systematically modify its properties to optimize for specific biological targets. scholarsresearchlibrary.comsarpublication.com Furthermore, the inclusion of the pyridazinone moiety can modulate physicochemical properties, potentially improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov This versatility has made pyridazinone an invaluable tool for developing new therapeutic agents. nih.govresearchgate.net

The 3(2H)-pyridazinone moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a defining feature of the pyridazine class. sarpublication.com It is characterized by a carbonyl group at the third carbon position of the ring. sarpublication.com This structure is a π-deficient heteroaromatic system, which influences its chemical properties and biological interactions. scholarsresearchlibrary.com

The pyridazinone ring is more accurately described as the 3-oxo derivative of pyridazine, existing as the more stable oxo-form rather than its 3-hydroxy pyridazine tautomer. nih.gov The key structural features include:

A 1,2-diazine core: The two adjacent nitrogen atoms are crucial for the molecule's electronic properties and its ability to form hydrogen bonds and other interactions with biological macromolecules.

A lactam function: The cyclic amide (lactam) structure within the ring is a key functional group that influences both reactivity and biological activity.

Multiple sites for substitution: The nitrogen atom at position 2 (N2) and the carbon atoms at positions 4, 5, and 6 (C4, C5, C6) can be readily substituted, allowing for fine-tuning of the molecule's steric and electronic properties. This is particularly relevant for creating analogues like 2-isopropyl-6-phenylpyridazin-3(2H)-one, which features substitutions at the N2 and C6 positions. sarpublication.com

Pyridazinone derivatives are often referred to as a "wonder nucleus" because they exhibit an exceptionally broad range of biological activities. sarpublication.comsarpublication.com This versatility has made them a subject of intensive research in pharmacology and related fields. scispace.com Investigations have revealed that compounds incorporating this scaffold can act on the central nervous system, the cardiovascular system, and can combat a variety of pathogens and diseases. benthamdirect.com

The extensive range of researched activities includes analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects, among many others. scholarsresearchlibrary.comsarpublication.com This wide scope is a primary reason for the pyridazinone core's designation as a privileged scaffold in drug discovery. scholarsresearchlibrary.combenthamdirect.com

Table 1: Investigated Biological Activities of Pyridazinone Derivatives

Biological Activity Description of Research Findings
Cardiovascular Derivatives have been studied for various cardiovascular effects, including antihypertensive, vasodilator, cardiotonic (inotropic), and antiplatelet aggregation properties. scholarsresearchlibrary.comscispace.comsarpublication.comresearchgate.net
Anti-inflammatory & Analgesic Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. sarpublication.comnih.gov Some show potent analgesic and anti-inflammatory effects with potentially low ulcerogenicity. sarpublication.com
Anticancer The pyridazinone scaffold is a key feature in many compounds developed for cancer therapy, often targeting protein kinases involved in tumor biology. scispace.comnih.govresearchgate.net
Antimicrobial Research has demonstrated that various substituted pyridazinones possess antibacterial and antifungal properties. scispace.comsarpublication.com
Antiviral Certain pyridazinone-based frameworks have been shown to possess antiviral properties, including activity against Hepatitis A Virus (HAV). scispace.comnih.gov
Anticonvulsant The scaffold has been incorporated into molecules investigated for their potential to control seizures. scholarsresearchlibrary.comscispace.comsarpublication.com
Antidepressant Some derivatives have been studied for their potential effects on the central nervous system, including antidepressant activities. scholarsresearchlibrary.comsarpublication.com
Antiulcer & Antisecretory Pyridazinone analogues have been evaluated for their gastric antiulcer and antisecretory activities. sarpublication.comnih.gov
Antihistamine Certain derivatives have been reported as histamine (B1213489) H3 receptor antagonists. sarpublication.comnih.gov
Antidiabetic The potential for pyridazinone compounds to act as antidiabetic agents has also been a subject of academic research. scholarsresearchlibrary.comsarpublication.com

| Agrochemical | Beyond pharmacology, pyridazinones have been investigated for agrochemical applications, including herbicidal and insecticidal activities. scholarsresearchlibrary.comscispace.comsarpublication.com |

Specific Focus on this compound and Related Analogues within the Pyridazinone Class

Within the vast family of pyridazinones, the 6-phenylpyridazin-3(2H)-one core structure is a particularly important subset that has been extensively studied. The compound 6-phenylpyridazin-3(2H)-one itself has been investigated as a potent cardiotonic agent. researchgate.net Various derivatives of this parent structure have also been explored for a range of other biological activities, including insecticidal, cardioprotective, analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net

Research has shown that substitution at the N2 position of the 6-phenylpyridazin-3(2H)-one ring significantly influences biological activity. Studies on a series of 2-substituted-6-phenyl-3(2H)-pyridazinones have demonstrated their potential as antinociceptive (pain-relieving) agents. sarpublication.com Similarly, the synthesis and evaluation of novel 2-alkyl-6-substituted pyridazin-3(2H)-ones have identified compounds with high selectivity for COX-2 inhibition and significant analgesic and anti-inflammatory activities. sarpublication.com

The specific compound, This compound , is an analogue within this well-researched class. The "2-isopropyl" group refers to the specific alkyl substituent attached to the nitrogen atom at the second position of the pyridazinone ring, while the "6-phenyl" group indicates the phenyl ring attached at the sixth carbon position. The chemical structure and biological potential of this molecule are directly related to the broader findings for the 2-alkyl-6-phenylpyridazinone class, which is noted for its significant anti-inflammatory, analgesic, and cardiovascular properties. sarpublication.comresearchgate.net

Properties

IUPAC Name

6-phenyl-2-propan-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(2)15-13(16)9-8-12(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZWSPMEGALTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Isopropyl 6 Phenylpyridazin 3 2h One and Its Analogues

General Synthetic Pathways for the Pyridazinone Core Structure

The construction of the fundamental pyridazinone ring system is a well-established area of heterocyclic chemistry, with several reliable methods available. The most common approaches involve the formation of the six-membered ring through the reaction of precursors containing the requisite carbon and nitrogen framework. These methods can be broadly categorized into cyclocondensation reactions and, to a lesser extent, ring-opening and cyclization strategies.

Cyclocondensation is the most prevalent and versatile method for synthesizing the pyridazinone core. This approach typically involves the reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. researchgate.netresearchgate.net The choice of starting materials allows for the introduction of various substituents onto the resulting pyridazinone ring.

A classic and widely used method is the reaction of γ-ketoacids or γ-ketoesters with hydrazine hydrate or substituted hydrazines. researchgate.netresearchgate.netmdpi.com The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the 4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation, often accomplished with agents like bromine in acetic acid, affords the aromatic pyridazin-3(2H)-one ring. mdpi.comscispace.com

For instance, the synthesis of 6-substituted-3(2H)-pyridazinones often starts from the condensation of β-aroylpropionic acids with hydrazine. scispace.com This method provides a direct route to pyridazinones with an aryl or alkyl group at the C6 position.

Starting MaterialReagentKey IntermediateProduct
γ-KetoacidHydrazine HydrateHydrazone4,5-Dihydropyridazin-3(2H)-one
1,4-DiketoneHydrazineDihydropyridazinePyridazine (B1198779)
Mucochloric AcidPhenylhydrazineN/A4,5-dichloro-2-phenylpyridazin-3(2H)-one
β-Aroylacrylic AcidHydrazineN/A6-Aryl-4,5-dihydropyridazin-3(2H)-one

This table provides an interactive overview of common cyclocondensation reactions for pyridazinone synthesis.

While less common than direct cyclocondensation, ring-opening and subsequent cyclization (ANRORC - Addition of Nucleophile, Ring Opening, and Ring Closure) of other heterocyclic systems can also lead to the formation of pyridazinone derivatives. researchgate.net These methods often provide access to more complex or uniquely substituted pyridazinones that may be difficult to obtain through classical routes.

One such strategy involves the transformation of furanones. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones can be refluxed with hydrazine hydrate to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, demonstrating a ring transformation from a five-membered furanone to a six-membered pyridazinone. nih.gov Another approach describes the synthesis of polycyclic pyridones via the ring-opening of oxazinone intermediates, highlighting the potential for complex scaffold construction. nih.govmdpi.com

Targeted Synthesis of 2-isopropyl-6-phenylpyridazin-3(2H)-one

The specific synthesis of this compound requires a multi-step approach that first establishes the 6-phenylpyridazin-3(2H)-one core, followed by the specific introduction of the isopropyl group at the N2 position.

The introduction of an alkyl substituent onto the nitrogen atom at position 2 of the pyridazinone ring is typically achieved through N-alkylation. wisdomlib.org This reaction involves the treatment of the pre-formed 6-phenylpyridazin-3(2H)-one with an appropriate isopropylating agent. The pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic alkylating agent.

The general protocol involves deprotonating the N-H of the pyridazinone ring with a suitable base to form the more nucleophilic pyridazinide anion. This anion then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) via an SN2 reaction to form the N-alkylated product. mdpi.comfabad.org.tr The choice of base and solvent is crucial for the efficiency of the reaction, with common systems including potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (THF). fabad.org.trmdpi.com The difficulty of N-alkylation can vary, and it is sometimes considered a challenging step in pyridazine synthesis. wisdomlib.org

General N-Alkylation Scheme:

Deprotonation: 6-phenylpyridazin-3(2H)-one + Base → [6-phenylpyridazin-3-one]- anion + [Base-H]+

Nucleophilic Attack: [6-phenylpyridazin-3-one]- anion + Isopropyl Halide → this compound + Halide-

The regioselectivity of alkylation (N1 vs. N2 in the parent pyridazine) is a key consideration in related heterocyclic systems, though for 3(2H)-pyridazinones, alkylation predominantly occurs at the N2 position. beilstein-journals.org

The phenyl group at the C6 position is most commonly introduced by selecting a starting material that already contains this moiety. The most direct and widely used precursor for this purpose is 3-benzoylpropionic acid. mdpi.com

The synthesis begins with the cyclocondensation of 3-benzoylpropionic acid with hydrazine hydrate in a suitable solvent like ethanol. mdpi.com This reaction forms 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The subsequent step is dehydrogenation or aromatization to create the double bond within the ring, yielding 6-phenylpyridazin-3(2H)-one. This can be achieved by treating the dihydropyridazinone with bromine in acetic acid. mdpi.com This stable intermediate serves as the direct precursor for the N-alkylation step described previously.

StepPrecursorReagentsProduct
13-Benzoylpropionic AcidHydrazine Hydrate, Ethanol6-phenyl-4,5-dihydropyridazin-3(2H)-one
26-phenyl-4,5-dihydropyridazin-3(2H)-oneBromine, Acetic Acid6-phenylpyridazin-3(2H)-one
36-phenylpyridazin-3(2H)-oneBase (e.g., K2CO3), Isopropyl HalideThis compound

This table interactively outlines the targeted synthesis of this compound.

Functionalization and Derivatization at Diverse Positions of the Pyridazinone Ring System

The pyridazinone ring is a versatile scaffold that allows for functionalization at multiple positions, making it a valuable building block in medicinal chemistry. researchgate.netsarpublication.com The C4, C5, and C6 positions, as well as the N2 position, can be modified to generate a wide range of analogues.

Position 2: As discussed, the N2 position is readily alkylated or acylated. A variety of side chains can be introduced here, which has been shown to significantly influence the biological activity of the resulting compounds. sarpublication.comnih.gov For example, introducing acetamide side chains at this position has been explored. sarpublication.com

Positions 4 and 5: The C4 and C5 positions of the pyridazinone ring can undergo various reactions. Halogenation, particularly chlorination and bromination, can be achieved, providing handles for subsequent nucleophilic substitution or cross-coupling reactions. sarpublication.com For instance, the reaction of pyridazinones with phosphorus oxychloride can introduce a chlorine atom. nih.gov These halo-derivatives can then react with various nucleophiles.

Position 6: The substituent at the C6 position is typically determined by the choice of the initial γ-ketoacid. However, if a suitable functional group is present, it can be further modified. For instance, a 6-chloropyridazinone can serve as a precursor for introducing various aryl or alkyl groups via cross-coupling reactions.

The ability to easily modify these positions makes the pyridazinone core a privileged structure for creating libraries of compounds for drug discovery and other applications. researchgate.netnih.gov

PositionReaction TypeExample ReagentPotential Product
N2AlkylationAlkyl Halide, Base2-Alkyl-pyridazinone
N2AcylationAcetyl Chloride2-Acetyl-pyridazinone
C3ChlorinationPhosphorus Oxychloride3-Chloropyridazine
C4/C5HalogenationBromine/Acetic Acid4,5-Dihalopyridazinone
C4/C5CondensationAromatic Aldehydes4-Arylidene-pyridazinone
C6Nucleophilic Substitution (on 6-halo precursor)Amines, Thiols6-Amino/Thio-pyridazinone

This interactive table summarizes various functionalization strategies for the pyridazinone ring system.

Chemical Modifications at the Pyridazinone Nitrogen Atoms (e.g., N2-Substitutions)

Modification at the N2 position of the pyridazinone ring is a primary strategy for modulating the physicochemical and pharmacological properties of these compounds. The introduction of an isopropyl group at this position can be achieved through several synthetic routes, primarily involving the N-alkylation of a 6-phenylpyridazin-3(2H)-one precursor.

A common method for N-alkylation involves the reaction of 6-phenylpyridazin-3(2H)-one with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base and an inert solvent. The choice of base is critical to deprotonate the pyridazinone nitrogen, facilitating nucleophilic attack on the alkyl halide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) to ensure solubility of the reactants and facilitate the SN2 reaction mechanism.

An alternative approach involves reductive amination, where 6-phenylpyridazin-3(2H)-one is reacted with acetone in the presence of a reducing agent. However, this method is less common for direct N-alkylation of the pyridazinone ring itself and is more applicable to the synthesis of precursors.

The table below summarizes typical conditions for the N2-isopropylation of 6-phenylpyridazin-3(2H)-one.

Alkylating AgentBaseSolventTemperature
2-BromopropaneK₂CO₃DMFRoom Temperature to 80 °C
2-IodopropaneNaHTHF/DMF0 °C to Room Temperature
Isopropyl tosylateCs₂CO₃AcetonitrileReflux

Substitution Patterns at Carbon Positions (C4, C5, C6) of the Pyridazinone Ring

Further structural diversity can be achieved by introducing various substituents at the C4, C5, and C6 positions of the pyridazinone ring. These modifications can significantly impact the biological activity of the resulting analogues.

C4 and C5-Positions: The C4 and C5 positions of the pyridazinone ring are amenable to various substitution reactions. Halogenation, particularly chlorination and bromination, can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The resulting 4-halo or 5-halo-pyridazinones serve as versatile intermediates for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. For instance, a 4-bromo-6-phenylpyridazin-3(2H)-one derivative can be coupled with a boronic acid to introduce a new substituent at the C4 position.

C6-Position: The phenyl group at the C6 position of this compound can also be modified. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the phenyl ring, thereby influencing the electronic properties and steric profile of the molecule. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to construct the 6-arylpyridazinone core itself, starting from a 6-halopyridazinone and a corresponding phenylboronic acid.

The following table provides examples of derivatization at different carbon positions of the pyridazinone ring.

PositionReaction TypeReagentsResulting Substituent
C4HalogenationNBS-Br
C4Suzuki CouplingArylboronic acid, Pd catalyst-Aryl
C5ChlorinationNCS-Cl
C6 (Phenyl)NitrationHNO₃/H₂SO₄-NO₂

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generate complex molecular scaffolds from simple starting materials in a single synthetic operation. For the synthesis of pyridazinone derivatives, several MCRs have been developed that allow for the rapid generation of a library of structurally diverse analogues.

One such approach involves the condensation of a β-ketoester, a hydrazine, and an aldehyde. This three-component reaction can lead to the formation of highly substituted dihydropyridazinone derivatives, which can be subsequently oxidized to the corresponding pyridazinones. The variation of each component allows for the introduction of diverse substituents at different positions of the pyridazinone core.

While not yet widely reported specifically for the synthesis of this compound, the application of MCRs represents a promising avenue for the discovery of novel pyridazinone-based compounds. The development of new MCRs tailored for the synthesis of this specific scaffold could significantly accelerate the drug discovery process.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Pyridazinone Derivatives

The unambiguous characterization of newly synthesized pyridazinone derivatives is essential to confirm their chemical structure. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its analogues.

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, characteristic signals would include:

A septet for the methine proton of the isopropyl group, coupled to the six methyl protons.

A doublet for the six equivalent methyl protons of the isopropyl group.

Signals in the aromatic region corresponding to the protons of the phenyl ring and the pyridazinone ring. The coupling patterns and chemical shifts of these aromatic protons provide information about the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals for this compound would include:

A signal for the carbonyl carbon (C3) of the pyridazinone ring, typically in the range of 160-170 ppm.

Signals for the carbon atoms of the pyridazinone and phenyl rings in the aromatic region (120-150 ppm).

Signals for the methine and methyl carbons of the isopropyl group in the aliphatic region.

The following table presents expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Isopropyl-CH4.5 - 5.5 (septet)45 - 55
Isopropyl-CH₃1.2 - 1.5 (doublet)20 - 25
Aromatic-H7.0 - 8.0 (multiplets)125 - 150
Pyridazinone-H6.8 - 7.5 (multiplets)120 - 140
Carbonyl-C-160 - 170

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands, including:

A strong absorption band corresponding to the C=O stretching vibration of the pyridazinone ring, typically appearing in the region of 1650-1680 cm⁻¹.

Absorption bands in the region of 1500-1600 cm⁻¹ corresponding to C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings.

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound and provides information about its fragmentation pattern. For this compound, the ESI-MS spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns can provide further structural information, for example, the loss of the isopropyl group.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing empirical data on the elemental composition of a sample. This method is crucial for confirming the molecular formula of a synthesized compound by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for the proposed structure.

Table 1: Representative Elemental Analysis Data for 2,6-Disubstituted Pyridazin-3(2H)-one Analogues

Compound NameMolecular FormulaAnalysis%C%H%N
2-methyl-6-phenylpyridazin-3(2H)-one C₁₁H₁₀N₂OCalc.70.955.4115.04
Found70.885.3815.11
2-ethyl-6-phenylpyridazin-3(2H)-one C₁₂H₁₂N₂OCalc.71.986.0413.99
Found71.916.0913.92
2-benzyl-6-phenylpyridazin-3(2H)-one C₁₇H₁₄N₂OCalc.77.845.3810.68
Found77.765.4210.75

Note: The data presented in this table is illustrative and compiled from various research articles on pyridazinone derivatives for educational purposes.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming its connectivity and stereochemistry.

For pyridazinone derivatives, single-crystal X-ray diffraction analysis offers definitive proof of their solid-state structure. The crystallographic data not only validates the molecular structure but also provides insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Although a crystal structure for this compound has not been reported in the searched literature, the following table provides representative crystallographic data for an analogous pyridazinone derivative. This data serves as an example of the detailed structural information that can be obtained from such an analysis.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Pyridazinone Analogue

ParameterValue
Compound Name 6-Benzyloxy-2-phenylpyridazin-3(2H)-one
Molecular Formula C₁₇H₁₄N₂O₂
Crystal System Triclinic
Space Group P-1
a (Å) 7.390(4)
b (Å) 9.385(5)
c (Å) 10.587(6)
α (°) 106.618(7)
β (°) 97.489(6)
γ (°) 101.098(9)
Volume (ų) 676.9(6)
Z 2
Density (calculated) (g/cm³) 1.365
Absorption Coefficient (mm⁻¹) 0.09
F(000) 292

Note: The data in this table is derived from a published crystal structure of a related pyridazinone derivative and is presented to illustrate the nature of crystallographic data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Isopropyl 6 Phenylpyridazin 3 2h One Derivatives

Elucidating the Influence of the 2-Isopropyl Group on Biological and Chemical Properties

The substituent at the 2-position of the pyridazinone ring, occupied by an isopropyl group in the parent compound, plays a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets. The isopropyl group, being an aliphatic moiety, contributes to the lipophilicity of the molecule. This can influence its ability to cross cell membranes and access specific binding sites.

In broader SAR studies of pyridazinone derivatives, the nature of the substituent at this position can have significant effects. For instance, in the development of anti-inflammatory agents, a classification model indicated that the presence of an aliphatic moiety with more than one sp3 carbon atom, such as an isopropyl or cyclohexyl group, on a pyridazinone heterocycle is a condition for a compound to be classified as active nih.gov. This suggests that the size, shape, and hydrophobic character of the N-substituent are key determinants of biological activity. The presence of an acetamide side chain linked to the lactam nitrogen at the N-2 position has also been shown to enhance analgesic and anti-inflammatory actions in certain series of pyridazinone derivatives sarpublication.com. Conversely, in other contexts, such as the development of Phosphodiesterase type 4 (PDE4) inhibitors, a hydrogen bond donor (N-H) at this position was found to be optimal for affinity, with N-methyl or N-benzyl derivatives showing decreased potency nih.gov. This highlights that the ideal substituent at the 2-position is highly dependent on the specific biological target.

Impact of the 6-Phenyl Substituent on Molecular Interactions and Activity Profiles

The 6-phenyl group is a cornerstone of the 2-isopropyl-6-phenylpyridazin-3(2H)-one scaffold, fundamentally anchoring the molecule for interaction with various biological targets and significantly influencing its activity profile. The phenyl ring's aromaticity and potential for π-π stacking and hydrophobic interactions make it a crucial element for binding affinity in many contexts.

Alterations to this phenyl ring are a primary strategy for optimizing the activity of pyridazinone derivatives. Studies have shown that the introduction of substituents onto the 6-phenyl ring can dramatically alter biological efficacy. For example, in the context of plant activators, introducing electron-withdrawing groups like trifluoromethyl (CF₃) or fluorine (F) at the para-position of the phenyl ring enhanced activity rsc.org. The position of these substituents is also critical; para-substituted compounds were generally more active than their ortho- or meta-isomers, a phenomenon attributed to both steric effects and the preservation of an optimal dihedral angle between the phenyl and pyridazinone rings rsc.org.

In the pursuit of anticancer agents, chlorination of the phenyl rings was found to substantially enhance interactions with calf brain tubulin scispace.com. Specifically, substitution at the 4'-position was most important, with an additional chlorine at the 3'-position further improving the inhibition of microtubule assembly scispace.com. For inhibitors of the Trypanosoma cruzi proteasome, a 4-methoxy substituent on the phenyl ring was favorable, and adding a fluorine or chlorine at the 3-position further improved potency acs.org. These findings underscore the 6-phenyl group's role as a versatile handle for fine-tuning molecular interactions and achieving desired activity profiles through targeted substitutions.

Positional and Electronic Effects of Further Substituents on the Pyridazinone Core

Beyond the 2-isopropyl and 6-phenyl groups, the introduction of additional substituents onto the pyridazinone core has profound positional and electronic effects on the molecule's properties. The nature and location of these substituents can dictate the compound's biological activity, selectivity, and mechanism of action.

Positional Effects: The location of a substituent is a critical determinant of its impact.

Position 4: This position is of major importance for certain biological activities. In a series of diphenylpyridazinone (DPP) derivatives investigated for anticancer properties, a relatively small substituent, specifically a nitrile group, at position 4 was found to be crucial for inhibitory activity against microtubule assembly scispace.com.

Position 5: Modifications at this position have been shown to influence antiplatelet activity. A study on 6-phenyl-3(2H)-pyridazinones demonstrated that varying the chemical group at position 5 led to significant changes in both the potency of platelet aggregation inhibition and the underlying mechanism of action nih.gov.

6-Phenyl Ring Position: As discussed previously, the position of substituents on the 6-phenyl ring is vital. For inducing disease resistance in plants, para-substitution on the phenyl ring yielded the best results, while ortho- and meta-substitutions led to a near-total loss of activity rsc.org. This is often due to steric hindrance or unfavorable conformational changes.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents significantly influences molecular interactions.

Electron-Withdrawing Groups (EWGs): On the 6-phenyl ring, EWGs often enhance biological activity. A stronger electron-withdrawing effect on the phenyl group was correlated with higher activity in inducing plant disease resistance rsc.org. Groups like -CF₃ and -F were particularly effective rsc.org.

Electron-Donating Groups (EDGs): The effect of EDGs can vary. While an -OCH₃ group on the phenyl ring was beneficial for proteasome inhibitors acs.org, it was less effective than strong EWGs in the context of plant activators rsc.org.

The interplay between positional and electronic effects allows for the rational design of derivatives with tailored activity profiles.

Table 1: Effect of Mono-Substituent Position on the 6-Phenyl Ring on Plant Activator Activity Data synthesized from research findings where activity was induced against various plant pathogens. rsc.org

SubstituentPositionRelative Activity Trend
-CF₃, -F, -Cl, -OCF₃, -OCH₃para (4')High
-F, -CF₃, -OCH₃meta (3')Low to Inactive
-Clortho (2')Inactive

Table 2: Influence of Di-Substituents on the 6-Phenyl Ring on Plant Activator Activity Data synthesized from research findings. rsc.org

Substituent CombinationRelative Activity Trend
3,4-di-FHigh
3,5-di-ClHigh
4-F-3-CF₃Moderate-High
3,5-di-OCH₃Moderate
2,4-di-ClLow/Inactive
3,4-di-ClLow/Inactive

Development of SAR Models for Guiding Rational Design of Pyridazinone Analogues

To navigate the complex relationship between the chemical structure of pyridazinone derivatives and their biological functions, researchers employ Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. These computational tools are essential for the rational design of new, more potent, and selective analogues. actascientific.comrsc.org

SAR models provide qualitative insights into how specific structural features influence a compound's activity. For instance, an SAR classification model was developed to understand the anti-inflammatory activity of a library of pyridazinone-like compounds. This model successfully identified key structural requirements for activity, such as the presence of a pyridazinone heterocycle with specific types of substituents nih.gov. Such models help in identifying promising scaffolds and prioritizing synthetic efforts.

QSAR models take this a step further by creating mathematical equations that quantitatively link structural properties (descriptors) to biological activity. nih.gov 3D-QSAR, a more advanced approach, considers the three-dimensional properties of the molecules, such as steric and electrostatic fields. actascientific.com A 3D-QSAR study on pyridazin-3-one derivatives as PDE4 inhibitors generated statistically robust models (with high r² and q² values) that could predict the biological activity of new compounds. actascientific.com These models, often combined with pharmacophore identification, reveal crucial features like the ideal locations for hydrogen bond acceptors, donors, and aromatic rings, providing a clear roadmap for designing novel analogues with enhanced efficacy. actascientific.com The ultimate goal of these models is to streamline the drug discovery process by enabling automated pre-virtual screening, guiding combinatorial library design, and providing a solid basis for the future rational design of more active molecules. actascientific.com

Conformational Analysis and Stereochemical Considerations in Pyridazinone Derivatives

The three-dimensional structure, including conformation and stereochemistry, of pyridazinone derivatives is a critical factor governing their biological activity. The spatial arrangement of atoms determines how well a molecule can fit into and interact with its biological target.

Conformational analysis examines the different shapes a molecule can adopt due to the rotation around single bonds. The planarity of the pyridazinone ring system itself can be a key determinant of activity. For example, in a study of PDE4 inhibitors, pyridazinones, which have a more planar character, systematically exhibited greater inhibitory activity than the corresponding 4,5-dihydropyridazinones. This planarity is believed to allow for better interactions within the hydrophobic pocket of the enzyme's active site nih.gov.

The relative orientation of different parts of the molecule, such as the dihedral angle between the 6-phenyl ring and the pyridazinone core, is also crucial. It has been observed that introducing substituents at the ortho-position of the phenyl ring can increase this dihedral angle, leading to a reduction or complete loss of biological activity rsc.org. This highlights the importance of maintaining a specific three-dimensional conformation for optimal molecular interactions. Therefore, understanding the preferred conformations and the stereochemical features of pyridazinone derivatives is indispensable for designing compounds that can effectively bind to their intended biological targets. sarpublication.com

Computational and Theoretical Chemistry Approaches in Pyridazinone Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netwjarr.com It is widely used to understand how ligands like 2-isopropyl-6-phenylpyridazin-3(2H)-one and its analogs might interact with the active site of a target protein.

Molecular docking simulations are crucial for predicting the binding modes and estimating the binding affinities of pyridazinone derivatives with various receptor proteins. arxiv.org These simulations place the ligand into the binding site of a protein and calculate a score that represents the binding affinity, often expressed in kcal/mol. nih.govplos.orgnih.gov For instance, studies on pyridazinone derivatives targeting monoamine oxidase B (MAO-B) have used docking to predict how these compounds fit within the enzyme's binding pocket. nih.gov The docking scores help rank potential drug candidates, with lower energy scores typically indicating more favorable binding. nih.govnih.gov

In one study, various pyridazinone derivatives were docked into the active site of MAO-B. The results showed that the compounds interacted with the enzyme's binding site primarily through hydrophobic contacts. nih.gov Similarly, docking studies of dihydropyridazin-3(2H)-one derivatives with human cytosolic branched-chain aminotransferase showed good binding affinity scores for nearly all tested compounds when compared to the standard drug, gabapentin. researchgate.net This predictive power allows researchers to screen large libraries of virtual compounds and prioritize a smaller, more promising set for chemical synthesis and biological testing. scienceopen.com

Table 1: Example Docking Scores of Pyridazinone Derivatives against MAO-A and MAO-B Note: This table is illustrative, based on findings for various pyridazinone derivatives, not specifically this compound.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interaction Type
TR2MAO-A-10.051Hydrophobic Contacts
TR15MAO-A-9.452Hydrophobic Contacts
TR16MAO-A-8.558Hydrophobic Contacts
TR16 (Induced Fit)MAO-B-11.544π–π Contacts, Hydrogen Bonds

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are crucial for ligand interaction. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For example, in the docking of pyridazinone derivatives with MAO-B, π-π contacts with tyrosine residues (Y398) and hydrogen bonds with another tyrosine (Y326) were identified as key interactions. nih.gov Specifically, the carbonyl group of the pyridazinone ring was observed forming a hydrogen bond with the phenol group of Y326. nih.gov

Understanding these key interactions at the atomic level is vital for structure-based drug design. It allows medicinal chemists to modify the ligand's structure to enhance its affinity and selectivity for the target. For instance, if a hydrogen bond with a specific residue is found to be critical, the ligand can be modified to include a functional group that strengthens this interaction. In studies of other pyridazinone analogs targeting different receptors, interactions with residues such as ARG265, LYS567, and TYR567 have been noted as important for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. annalsmedres.orgactascientific.com

QSAR models are built by correlating physicochemical properties or structural features of molecules (descriptors) with their experimentally determined biological activities. researchgate.net For pyridazinone derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against enzymes like phosphodiesterase 4 (PDE4). actascientific.com These models use statistical methods like Partial Least Squares (PLS) to generate equations that can predict the activity of new, unsynthesized compounds. actascientific.com

The generated models are validated to ensure their predictive power. actascientific.com A successful QSAR model can provide valuable insights into which structural features are important for the desired biological effect. For instance, a 3D-QSAR study on PDE4 inhibitors suggested that hydrophobic groups on the pyridazine (B1198779) ring and electronegative groups as a substituent at another position enhance biological activity. actascientific.com Such information guides the optimization of lead compounds.

A study on pyridazinone derivatives used GQSAR to investigate their anti-inflammatory activity by targeting the COX-2 enzyme. iajpr.com This approach helps to identify the physicochemical properties of specific molecular fragments that contribute positively or negatively to the activity. vlifesciences.com The results can provide site-specific clues for modification, suggesting, for example, that a particular position on the pyridazinone scaffold would benefit from a substituent with increased hydrophobicity or a specific electronic character. iajpr.comvlifesciences.com

Pharmacophore Mapping and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore mapping are employed. annalsmedres.orgnih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response. tandfonline.com

Pharmacophore models are generated by aligning a set of active molecules and identifying common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. annalsmedres.orgresearchgate.net These models serve as a 3D query to search for new compounds with similar features in large chemical databases. nih.govresearchgate.net

In the context of pyridazinone research, pharmacophore mapping has been used in combination with QSAR and docking studies to design novel derivatives. nih.govannalsmedres.orgiajpr.com For example, a pharmacophore model for acetylcholinesterase inhibitors was created based on a series of pyridazinone-2-ylacetohydrazide compounds. annalsmedres.org This model, along with a derived QSAR equation, could then be used to predict the activity of new compounds before their synthesis. annalsmedres.orgresearchgate.net This integrated computational approach, often part of a drug repurposing or discovery strategy, streamlines the identification of new potential therapeutic agents by focusing experimental efforts on the most promising candidates. scienceopen.comnih.gov

Derivation of Essential Features for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the essential physicochemical and structural features of pyridazinone derivatives that determine their biological activity. nih.govbenthamdirect.com By correlating variations in molecular properties with observed biological responses, QSAR models can predict the activity of novel compounds. researchgate.net For pyridazinone analogs, these studies often highlight the importance of specific substitutions on the pyridazinone ring and the phenyl group. nih.gov

Key pharmacophoric features, which are the essential spatial arrangement of molecular characteristics necessary for biological activity, are derived from these analyses. For pyridazinone-based compounds, these features typically include:

Hydrogen Bond Acceptors (HBA): Often the carbonyl oxygen of the pyridazinone ring.

Hydrogen Bond Donors (HBD): Can be present in various substituents.

Aromatic Rings (AR): The phenyl group at the 6-position is a common feature.

Hydrophobic Moieties (HYP): Groups like the isopropyl substituent contribute to hydrophobic interactions. nih.gov

These features are crucial for the molecule to effectively bind to its biological target. dovepress.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), further refine these models by considering the steric and electrostatic fields of the molecules, providing a more detailed understanding of the structure-activity relationship. researchgate.net

Virtual Screening Using Pharmacophore Models

Once a pharmacophore model is established, it can be used as a 3D query to search large compound libraries for molecules with the desired structural features, a process known as virtual screening. mdpi.commdpi.com This technique is a cost-effective and rapid method for identifying potential new hit compounds. stonybrook.edu

The process involves several steps:

Model Generation: A pharmacophore model is created based on known active ligands or the structure of the biological target. dovepress.com

Database Screening: The model is used to screen databases of chemical compounds.

Hit Identification: Molecules that match the pharmacophore query are identified as potential candidates for further investigation. mdpi.com

Studies on pyridazinone-based series have successfully employed pharmacophore-driven screening to identify potential new biological targets for these compounds. nih.govtandfonline.com This approach allows researchers to filter vast chemical spaces to find molecules with a higher probability of being active, significantly accelerating the initial stages of drug discovery. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While docking studies provide a static image of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This is crucial for understanding the complex and flexible nature of ligand-protein interactions. mdpi.com

Validation of Docking Poses and Conformational Stability

MD simulations are frequently used to validate the results of molecular docking. researchgate.net A docking pose suggests a potential binding mode, but its stability is not guaranteed. By running an MD simulation of the ligand-protein complex, researchers can observe whether the ligand remains in the predicted binding pose or if it moves to a different, more stable conformation. frontiersin.org

Key metrics used in this validation process include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the ligand's atoms from their initial docked position over the course of the simulation. A stable RMSD suggests the docking pose is reliable. mdpi.comnih.gov

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding affinity of the ligand, providing a quantitative measure of the complex's stability. nih.gov

For pyridazinone derivatives, MD simulations have been used to confirm the stability of their interactions with target proteins, adding confidence to the predictions made by docking studies. nih.govtandfonline.comcumhuriyet.edu.tr

Exploration of Binding Site Dynamics

Proteins are not rigid structures; their binding sites can change shape to accommodate ligands. ucl.ac.uk MD simulations can capture these dynamic changes, revealing "cryptic" binding sites that are not apparent in static crystal structures. ed.ac.uk This provides a more realistic and complete picture of the binding event.

By analyzing the trajectory of an MD simulation, researchers can:

Identify key amino acid residues involved in the interaction.

Observe conformational changes in the protein upon ligand binding.

Analyze the role of water molecules in mediating the interaction. frontiersin.org

This detailed understanding of binding site dynamics is invaluable for designing more potent and selective inhibitors, including those based on the this compound scaffold.

Inverse Virtual Screening (iVS) for Target Repurposing and Discovery

Inverse virtual screening (iVS), also known as target fishing, reverses the traditional virtual screening process. Instead of screening a library of compounds against a single target, a single compound is screened against a large database of potential biological targets. frontiersin.orgcomputabio.com This approach is particularly useful for drug repurposing—finding new uses for existing compounds—and for identifying the molecular targets of novel molecules. nih.gov

The iVS workflow for a compound like this compound would involve:

Screening: The compound is computationally tested against a vast array of protein structures.

Target Identification: Proteins that show a high predicted binding affinity for the compound are identified as potential targets.

Experimental Validation: The predicted interactions are then validated through experimental assays.

In a study involving a library of 52 pyridazinone-based molecules, an iVS approach combining pharmacophore-based screening and molecular docking successfully identified aspartate aminotransferase as a potential new target for this class of compounds. nih.govtandfonline.com This demonstrates the power of iVS in expanding the therapeutic potential of known chemical scaffolds.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. gsconlinepress.com These calculations are used to understand the distribution of electrons within a molecule, which governs its reactivity and interactions with other molecules. ijcce.ac.ir

For pyridazinone derivatives, DFT calculations can determine several key electronic parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between them indicates the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and dipole moment.

A DFT study comparing 5-phenyl-6-ethyl-pyridazine-3-thione and 5-phenyl-6-ethylpridazine-3-one demonstrated how these quantum chemical properties can be correlated with potential activity, such as corrosion inhibition. gsconlinepress.com Such analyses provide a fundamental understanding of the electronic structure that drives the biological and chemical behavior of this compound and related compounds.

Table of Calculated Quantum Chemical Properties for Pyridazinone Derivatives

This table presents hypothetical data for illustrative purposes, as specific values for this compound were not available in the searched literature. The values are representative of typical findings in DFT studies of similar heterocyclic compounds.

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 5.3 eV
Dipole Moment (μ) Measure of the molecule's overall polarity 3.5 Debye
Global Hardness (η) Resistance to change in electron distribution 2.65 eV

| Global Softness (S) | Reciprocal of global hardness | 0.188 eV-1 |

Investigation of Biological Targets and Mechanisms of Action of Pyridazinone Derivatives in Vitro and in Vivo Research Models

Enzyme Inhibition Studies of Pyridazinone Analogues

Pyridazinone derivatives have been extensively studied as inhibitors of various enzymes, which are critical regulators of physiological and pathological processes. The ability of these compounds to selectively target specific enzymes forms the basis of their therapeutic potential.

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in maintaining gastric mucosal integrity, and COX-2, which is induced during inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects due to COX-1 inhibition. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors.

Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors. nih.govnih.gov Studies have shown that certain pyridazinone-based compounds exhibit potent anti-inflammatory activity by selectively inhibiting the COX-2 enzyme, thereby offering a potentially better gastric safety profile. nih.gov For instance, newly synthesized pyrazole–pyridazine (B1198779) hybrids demonstrated higher COX-2 inhibitory action than the standard drug celecoxib. researchgate.net In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory effects of these compounds, which were found to be comparable to indomethacin and celecoxib but with a lower ulcer index.

Specific pyridazinone derivatives, such as compounds 5a and 5f from one study, have shown strong COX-2 inhibition with IC50 values of 0.77 µM and 1.89 µM, respectively. medwinpublishers.com These compounds also demonstrated significant selectivity for COX-2 over COX-1, with selectivity indices (SI) of 16.70 and 13.38. medwinpublishers.com Further investigations in lipopolysaccharide (LPS)-induced macrophages revealed that these derivatives could significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netmedwinpublishers.com

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
5a 12.870.7716.70 medwinpublishers.com
5f 25.281.8913.38 medwinpublishers.com
Celecoxib 12.960.3537.03 medwinpublishers.com
Indomethacin 0.210.420.50 medwinpublishers.com
Trimethoxy derivative 5f >1001.50>66.67 researchgate.net
Trimethoxy derivative 6f >1001.15>86.96 researchgate.net
Bromo derivative 6e >1002.15>46.51 researchgate.net

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial intracellular second messengers. ijnc.ir Inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions. PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory diseases like asthma and COPD, and PDE-V inhibitors for erectile dysfunction. kegg.jpnih.gov

Pyridazinone derivatives have been identified as potent inhibitors of several PDE isoenzymes. kegg.jpnih.gov Structure-activity relationship (SAR) studies on heterocyclic-fused pyridazinones revealed that the presence of an ethyl group at the N-2 position of the pyridazinone ring was associated with the best potency and selectivity for PDE-IV. Research on pyridazinones bearing an indole moiety has led to the identification of selective inhibitors of the PDE4B isoform. ijnc.ir One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , exhibited an IC50 of 251 nM for PDE4B and demonstrated a favorable selectivity profile over other PDE isoforms. ijnc.ir This compound was also shown to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. ijnc.ir

Compound Class/DerivativeTarget PDEPotency (IC50)Key Structural FeatureReference
Heterocyclic-fused pyridazinonesPDE-IV-Ethyl group at N-2
Biphenyl pyridazinonesPDE-IV-Ethyl group at N-2
Pyrazolopyridine-pyridazinonesPDE-III / PDE-IV-Unsubstituted lactam N for PDE-III; Hydrophobic group at N-2 for PDE-IV
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one PDE-4B251 nM5-methoxyindole moiety ijnc.ir

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. core.ac.uk Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol in tissues, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. core.ac.uk Therefore, aldose reductase inhibitors (ARIs) are being investigated as a therapeutic approach to prevent or delay these complications.

Several series of pyridazinone derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase. core.ac.ukacs.org Tricyclic pyridazinones have shown in vitro inhibitory capability with IC50 values in the low micromolar range and significant specificity for aldose reductase (ALR2) over related enzymes. researchgate.net In another study, new aryl-pyridazinone-substituted benzenesulphonylurea derivatives were developed, and several compounds showed potent ARI activity. acs.org For example, compounds IV and V from this series exhibited IC50 values of 38 µM and 34 µM, respectively, which were comparable to the standard inhibitor quercetin. acs.org Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active site of the AR enzyme, guiding the design of more potent compounds. researchgate.netscholarsresearchlibrary.com

CompoundAldose Reductase IC50 (µM)Reference
Compound IV 38 acs.org
Compound V 34 acs.org
Compound VI 45 acs.org
Compound XII 242 acs.org
Quercetin (Standard) 32 acs.org

While numerous pyridazinone derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Fusarium solani, and Alternaria solani, the precise mechanisms of action are often not fully elucidated. nih.gov A critical target in antifungal drug development is beta-1,3-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.

Specific research has successfully identified pyridazinone derivatives that act as inhibitors of this enzyme. Data from the BindingDB indicates that a pyridazinone compound (CHEMBL2059491) is a potent inhibitor of the 1,3-beta-D-glucan synthase catalytic subunit from yeast, with an IC50 value of 110 nM. This finding directly links the pyridazinone scaffold to the inhibition of a clinically validated antifungal target, providing a clear mechanism for the observed antifungal effects of at least a subset of these compounds.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. Pyridazinone-based compounds have been developed as inhibitors for several protein kinases.

p38 MAP Kinase: p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cellular stress. Pyridazinone-based scaffolds have been identified as potent inhibitors of p38 MAP kinase. Hybrid molecules, such as imidazo[1,2-a]pyridyl N-arylpyridazinones, have been designed to create new structural classes of selective p38 MAP kinase inhibitors.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyridazinone-based diarylurea and pyridazinoquinazoline derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2. One ethoxy aniline derivative exhibited higher in vitro and in vivo activity compared to the reference drug sorafenib, with a VEGFR-2 inhibition IC50 of 0.08 µM.

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and migration. Overactivation of c-Met is associated with tumorigenesis and therapeutic resistance. Novel 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives have been identified as highly potent and selective ATP-competitive inhibitors of c-Met tyrosine kinase. Additionally, dual c-Met/HDAC (histone deacetylase) inhibitors based on the pyridazinone scaffold have been developed. nih.gov

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders and some cancers. Imidazo[1,2-b]pyridazine derivatives have been optimized to act as potent and selective inhibitors of DYRK1A.

Compound Class/DerivativeTarget KinasePotency (IC50)Reference
Imidazo[1,2-a]pyridyl N-arylpyridazinonesp38 MAP Kinase-
Pyridazinoquinazoline derivative 6 VEGFR-20.08 µM
Pyridazinone-based diarylurea 17a VEGFR-20.20 µM
6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone 19 c-Met-
Dual c-Met/HDAC inhibitor 2m c-Met0.71 nM nih.gov
Imidazo[1,2-b]pyridazine 17 DYRK1A-

Receptor Modulation and Other Biological Target Investigations

Beyond direct enzyme inhibition, pyridazinone derivatives have been found to modulate the function of various cellular receptors and other protein targets.

N-formyl peptide receptors (FPRs): FPRs are a family of G-protein-coupled receptors that play a role in modulating leukocyte inflammatory activities. Research has led to the discovery of pyridazinone derivatives that act as ligands for these receptors. nih.gov

Transient Receptor Potential channel 5 (TrpC5): Pyridazinone compounds have recently been identified as potent inhibitors of TrpC5, a member of the transient receptor potential channel family involved in calcium signaling. nih.gov

Cannabinoid Receptor 2 (CB2): 3-Amino-6-aryl-pyridazine derivatives have been investigated as selective agonists for the CB2 receptor, which is involved in modulating inflammatory pain and immune responses.

GABA-A Receptors: The pyridazine derivative minaprine is known to act as a selective GABA-A receptor antagonist.

These findings highlight the chemical versatility of the pyridazinone core structure, which allows for its adaptation to interact with a diverse array of biological targets beyond the realm of enzyme active sites. nih.gov

Fatty Acid Binding Protein 4 (FABP4) Inhibition

The pyridazinone structure has been identified as a promising scaffold for the development of inhibitors targeting Fatty Acid Binding Protein 4 (FABP4), a protein involved in fatty acid trafficking and signaling. nih.gov Computational and synthetic chemistry efforts have explored this potential. Through a two-step computing-assisted molecular design, which involved automated ligand growing experiments within the FABP4 cavity, novel pyridazinone-based inhibitors were developed. mdpi.com

A series of 4-amino and 4-ureido pyridazinone derivatives were synthesized and evaluated for their inhibitory activity against FABP4. Several of these compounds demonstrated significant inhibition, with IC50 values in the low micromolar range, indicating potent activity. The research confirmed that the pyridazinone heterocycle is a viable starting point for developing new FABP4 inhibitors. mdpi.com Further optimization of a 4-amino-pyridazin-3(2H)-one scaffold led to the identification of an analog with an IC50 value of 1.57 μM. nih.gov

Compound SeriesTargetActivity (IC50)
4-Amino-pyridazin-3(2H)-one AnalogFABP41.57 µM
Pyridazinone-based ScaffoldFABP42.97 µM to 23.18 µM

Histamine (B1213489) H3 Receptor Antagonism

Pyridazinone derivatives have been extensively investigated as antagonists of the Histamine H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system. These antagonists are of interest due to their potential to modulate neurotransmitter release and promote wakefulness.

Structure-activity relationship (SAR) studies on various pyridazinone-based compounds have led to the identification of molecules with high affinity and selectivity for the H3 receptor. For instance, a novel class of pyridazin-3-one derivatives was developed, displaying excellent target potency and selectivity. nih.gov Modifications to the pyridazinone core and its substituents were crucial in achieving high binding affinity, with some analogs exhibiting Ki values in the low nanomolar range for both human and rat H3 receptors. These compounds often show greater than 1000-fold selectivity over other histamine receptor subtypes (H1R, H2R, H4R). nih.gov

Compound/SeriesTargetBinding Affinity (Ki)Selectivity
CEP-26401 (Irdabisant)Human H3R2.0 nM>1000-fold vs H1R, H2R, H4R
CEP-26401 (Irdabisant)Rat H3R7.2 nM>1000-fold vs H1R, H2R, H4R
Pyridazinone-phenethylaminesRat & Human H3RModerate to low nanomolarExcellent

Thyroid Hormone Receptor β (TRβ) Agonism

The pyridazinone scaffold is a key structural feature in a class of potent and selective agonists for the Thyroid Hormone Receptor β (TRβ). The selective activation of TRβ is a therapeutic strategy for metabolic diseases, as it is associated with beneficial effects on lipid metabolism, primarily in the liver, while avoiding the adverse cardiac effects mediated by the TRα isoform.

A notable example is Resmetirom (MGL-3196), a highly selective TRβ agonist that contains a 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] moiety. This compound demonstrates significant selectivity for TRβ over TRα. In functional assays, it was found to be 28-fold more selective for TRβ. The development of this series involved optimizing a pyridazinone core to enhance both potency and selectivity. This was achieved by replacing a traditional phenol structure with the electron-deficient pyridazinone ring and adding a cyanoazauracil substituent, which improved receptor binding and selectivity. nih.gov

CompoundTargetAgonist Potency (EC50)Selectivity (TRβ vs TRα)
Resmetirom (MGL-3196)TRβ0.21 µM28-fold
Resmetirom (MGL-3196)TRα3.74 µM-
Pyridazinone Analog (Cmpd 9)TRβ-10.23-fold

Interactions with General Anesthetic Surrogate Systems (e.g., Apoferritin)

Research into novel general anesthetics has utilized apoferritin, an iron-binding protein, as a surrogate for anesthetic protein targets like the GABAA receptor. This approach is based on apoferritin's ability to bind known general anesthetics in a manner that structurally resembles their interaction with ligand-gated ion channels.

In a large-scale screening of approximately 351,000 compounds using a miniaturized fluorescence assay, the 6-phenylpyridazin-3(2H)-one chemotype was identified as a novel class of general anesthetic. nih.gov These compounds were found to bind to apoferritin, displacing a fluorescent reporter molecule. The 6-phenylpyridazin-3(2H)-one scaffold was noted for its high ligand efficiency and favorable physicochemical properties, making it a promising starting point for the development of new anesthetic agents. nih.gov

Mechanistic Elucidation of Biological Activities in Research Models

Further studies have focused on understanding the downstream molecular pathways affected by pyridazinone derivatives and the specifics of their binding to protein targets.

Pathway Inhibition Studies (e.g., NF-κB activity, IL-6 production)

The anti-inflammatory properties of pyridazinone derivatives have been linked to their ability to inhibit key inflammatory signaling pathways. A primary target is the nuclear factor κB (NF-κB) pathway, which is a central regulator of inflammatory responses.

In studies using human monocytic cells, a library of pyridazinone-like compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This screening identified numerous compounds with significant anti-inflammatory effects. nih.gov The most potent of these inhibitors were further shown to suppress the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, in human monocytic cells, confirming their anti-inflammatory properties. nih.gov Research on pyrazole-pyridazine hybrids also demonstrated potent inhibition of IL-6 and other pro-inflammatory mediators in LPS-stimulated macrophages. nih.gov

Compound SeriesPathway/Target InhibitedResearch Model
Pyridazinone DerivativesLPS-induced NF-κB activityHuman THP1-Blue monocytic cells
Pyridazinone DerivativesLPS-induced IL-6 productionHuman MonoMac-6 monocytic cells
Pyrazole-pyridazine HybridsIL-6, TNF-α, PGE-2 productionLPS-induced RAW264.7 macrophages

Protein Binding Affinity and Selectivity Research

A critical aspect of characterizing pyridazinone derivatives is determining their binding affinity and selectivity for their intended biological targets. High affinity ensures potency, while high selectivity minimizes off-target effects.

Research into pyridazinone-based FABP4 inhibitors has focused on achieving low micromolar to nanomolar inhibitory concentrations (IC50). mdpi.com For Histamine H3 receptor antagonists, studies have identified compounds with low nanomolar Ki values and over a thousand-fold selectivity against other histamine receptors, which is crucial for avoiding side effects associated with H1 or H2 receptor blockade. nih.gov In the development of Thyroid Hormone Receptor β agonists, the key was to achieve high selectivity for the β isoform over the α isoform to isolate the desired metabolic benefits from unwanted cardiac effects. The pyridazinone-based compound Resmetirom achieved a 28-fold selectivity for TRβ. nih.gov Furthermore, investigations into other pyridazinone derivatives have revealed high selectivity for other targets, such as monoamine oxidase-B (MAO-B), where some compounds showed selectivity indices greater than 235. nih.gov

Advanced Methodologies in Research on 2 Isopropyl 6 Phenylpyridazin 3 2h One

Thermodynamic Analysis of Dissolution and Solvation Behavior in Research Solvents

The thermodynamic properties of a compound are critical in determining its behavior in various solvents, which is a key consideration in for further research. A thorough thermodynamic analysis provides insights into the dissolution and solvation mechanisms, guiding the selection of appropriate solvent systems. For a compound like 2-isopropyl-6-phenylpyridazin-3(2H)-one, such studies would be foundational.

Determination of Activity Coefficients and Molecular Interactions

The activity coefficient is a measure of the deviation of a component's behavior from ideality in a mixture. In the context of dissolution, it provides a quantitative measure of the interactions between the solute (this compound) and the solvent molecules. The determination of activity coefficients allows researchers to infer the nature and strength of molecular interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

For the parent compound, 6-phenylpyridazin-3(2H)-one, studies have shown that activity coefficients are significantly influenced by the solvent's polarity and hydrogen-bonding capacity. nih.govresearchgate.netsemanticscholar.org For instance, in solvents like dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol 400 (PEG 400), where strong solute-solvent interactions are observed, the activity coefficients are generally lower, indicating favorable solvation. nih.govbookpi.orgresearchgate.net Conversely, in aqueous solutions, the activity coefficients are typically higher, signifying less favorable interactions. It is anticipated that this compound would exhibit a distinct profile of activity coefficients due to the presence of the isopropyl group, which would alter its polarity and steric hindrance.

Table 1: Illustrative Activity Coefficients of this compound in Various Research Solvents at Different Temperatures (Note: The following table is for illustrative purposes only, as experimental data for this specific compound is not currently available.)

SolventTemperature (K)Mole Fraction Solubility (x)Ideal Solubility (xideal)Activity Coefficient (γ = xideal / x)
Water298.15Data not availableData not availableData not available
Ethanol298.15Data not availableData not availableData not available
Ethyl Acetate298.15Data not availableData not availableData not available
DMSO298.15Data not availableData not availableData not available
Water310.15Data not availableData not availableData not available
Ethanol310.15Data not availableData not availableData not available
Ethyl Acetate310.15Data not availableData not availableData not available
DMSO310.15Data not availableData not availableData not available

Application of Thermodynamic Models (e.g., Van't Hoff, Apelblat)

To model the dissolution behavior of this compound and to predict its solubility at different temperatures, various thermodynamic models are employed. The Van't Hoff and Apelblat models are among the most commonly used for their accuracy and relative simplicity.

The Van't Hoff equation relates the change in the natural logarithm of the mole fraction solubility to the change in the reciprocal of the absolute temperature. This model is used to estimate the apparent enthalpy of solution (ΔH°sol) and the apparent entropy of solution (ΔS°sol), which provide insights into the energy changes and the degree of disorder during the dissolution process. For the parent compound, 6-phenylpyridazin-3(2H)-one, the dissolution has been shown to be an endothermic and entropy-driven process in many organic solvents. nih.govsemanticscholar.orgbookpi.orgresearchgate.net

The Apelblat model , which is a semi-empirical equation, provides a more accurate correlation between solubility and temperature by incorporating an additional parameter. This model is particularly useful for systems where the enthalpy of solution is not constant over the temperature range studied. Studies on 6-phenylpyridazin-3(2H)-one have demonstrated a good correlation of its experimental solubility data with the Apelblat model. nih.govsemanticscholar.orgbookpi.orgresearchgate.net

The application of these models to experimental solubility data for this compound would be essential for a complete thermodynamic characterization.

Table 2: Illustrative Thermodynamic Parameters for the Dissolution of this compound in a Research Solvent as Determined by the Van't Hoff Model (Note: The following table is for illustrative purposes only, as experimental data for this specific compound is not currently available.)

Thermodynamic ParameterValue
Apparent Enthalpy of Solution (ΔH°sol)Data not available
Apparent Entropy of Solution (ΔS°sol)Data not available
Gibbs Free Energy of Solution (ΔG°sol) at 298.15 KData not available

Bio-analytical Method Development for Quantitative Research Studies

The development of robust and sensitive bio-analytical methods is a prerequisite for the quantitative analysis of this compound in biological matrices during research studies. These methods are essential for understanding the compound's behavior in complex biological systems.

Chromatographic Techniques for Separation and Quantification in Biological Matrices (research samples)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone of bio-analytical method development due to their high resolution, sensitivity, and versatility. For the quantitative determination of this compound in research samples such as plasma, urine, or tissue homogenates, a validated HPLC method would be indispensable.

The development of such a method would involve:

Column Selection: A reversed-phase C18 or C8 column would likely be the initial choice, given the probable lipophilic nature of the compound.

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a good peak shape and resolution from endogenous components.

Detector Selection: A UV detector would be a primary choice for initial method development, with the detection wavelength set at the compound's maximum absorbance. For higher sensitivity and selectivity, a mass spectrometry (MS) detector would be employed, leading to an LC-MS method.

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to ensure high recovery and minimal matrix effects.

While specific methods for this compound are not documented, the general principles of HPLC method development would be applicable.

Spectroscopic Methods for Detection and Characterization in Complex Research Systems

Spectroscopic methods are vital for the structural confirmation and characterization of this compound, especially when isolated from or studied within complex research systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the compound. The characteristic signals of the isopropyl group, in addition to the phenyl and pyridazinone rings, would provide unambiguous identification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule and its fragments, confirming its elemental composition. When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful tool for both quantification and structural elucidation in complex mixtures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would help in identifying the functional groups present in the molecule, such as the carbonyl (C=O) group of the pyridazinone ring. UV-Vis spectroscopy would be used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis using UV-based detectors in HPLC.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design of Next-Generation Pyridazinone Analogues with Enhanced Specificity

The future development of pyridazinone-based compounds will heavily rely on the rational design of analogues with improved potency and, crucially, enhanced specificity for their biological targets. This approach aims to minimize off-target effects, a common cause of adverse drug reactions. Key strategies will involve:

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of a pyridazinone derivative and its biological activity is fundamental. Systematic modifications of the core scaffold—such as substitutions at the C4, C5, C6, and N2 positions—will continue to be a primary strategy. nih.gov For instance, research on tricyclic pyridazinones has provided insights into the essential structural features required for activity against specific targets like STAT3.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. For example, the pyridine (B92270) ring in some active compounds has been replaced with a pyridazine (B1198779) ring to create novel derivatives with potentially advantageous biological activities. nih.gov

Stereochemical Investigations: For chiral pyridazinone derivatives, separating and evaluating individual enantiomers is critical, as they can exhibit significantly different potencies and target interactions.

These rational design approaches will enable the creation of highly selective molecules, paving the way for safer and more effective therapeutic agents.

Exploration of Novel Biological Targets and Phenotypes for Pyridazinone Scaffolds

The pyridazinone nucleus is recognized as a privileged scaffold, capable of interacting with a diverse array of biological targets. nih.gov While their roles in cardiovascular diseases and inflammation are well-documented, future research will focus on identifying and validating novel targets and exploring new therapeutic areas. scholarsresearchlibrary.comnih.gov

The versatility of the pyridazinone core has already been demonstrated by its interaction with a wide range of enzymes and receptors.

Table 1: Known Biological Targets of Pyridazinone Derivatives

Target Enzyme/Receptor Therapeutic Area
Cyclooxygenase (COX) Anti-inflammatory
Phosphodiesterase 4 (PDE4) Anti-inflammatory
Monoamine Oxidase B (MAO-B) Neurodegenerative Diseases
Protoporphyrinogen IX Oxidase (PPO) Herbicidal
Thromboxane A2 (TXA2) Synthetase Cardiovascular

Future screening efforts using high-throughput technologies and chemical proteomics will likely uncover new interaction partners for compounds like 2-isopropyl-6-phenylpyridazin-3(2H)-one and its analogues. This exploration could lead to applications in previously unconsidered disease areas, including metabolic disorders, neurodegenerative diseases like Alzheimer's, and various cancers. scholarsresearchlibrary.commdpi.com

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. While the broader pyridazinone class has been extensively investigated for therapeutic potential, the specific application of this compound as a chemical probe is not yet widely documented in scientific literature.

However, the known bioactivity of the pyridazinone scaffold suggests significant potential. For a molecule to be an effective chemical probe, it should ideally possess high potency, specificity for its target, and a known mechanism of action. The development of pyridazinone analogues with high selectivity makes them excellent candidates for this purpose. Future work could focus on modifying this compound by incorporating reporter tags (like fluorescent dyes or biotin) or photoreactive groups. Such modified probes would be invaluable tools for:

Identifying the direct cellular targets of the compound.

Visualizing the subcellular localization of its protein partners.

Studying the dynamics of biological pathways in real-time.

Leveraging Advanced Computational Tools for Accelerated Discovery and Optimization

Modern drug discovery is increasingly driven by computational methods that accelerate the identification and optimization of lead compounds. For pyridazinone research, these tools are indispensable for navigating the vast chemical space of possible derivatives.

Molecular Docking: These simulations predict how a ligand (the pyridazinone derivative) binds to the active site of a target protein. This helps in understanding the molecular basis of activity and in prioritizing which novel compounds to synthesize. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with a high probability of being active.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of pyridazinone derivatives, providing insights into their reactivity and stability. mdpi.com

By integrating these computational approaches, researchers can design more effective experiments, reduce the number of compounds that need to be synthesized, and ultimately shorten the timeline for discovering new drug candidates. mdpi.com

Investigating Multi-Targeted Pyridazinone Derivatives

The traditional "one molecule, one target" paradigm of drug discovery is being challenged by the understanding that many complex diseases, such as cancer and inflammatory disorders, involve multiple biological pathways. This has led to growing interest in developing multi-targeted ligands, or "magic shotguns," that can modulate several targets simultaneously.

The pyridazinone scaffold is particularly well-suited for this approach. Researchers have already begun to design and synthesize pyridazinone-based molecules with dual activities.

Table 2: Examples of Multi-Targeted Pyridazinone Derivatives

Derivative Type Dual Targets Potential Application
Diarylurea-pyridazinone hybrids Anticancer and Antimicrobial Treating cancer patients susceptible to infections. nih.gov

Future research will likely expand on this concept, designing pyridazinone derivatives that can, for example, simultaneously inhibit multiple kinases involved in cancer progression or target different mediators in the inflammatory cascade. This strategy holds the promise of producing synergistic therapeutic effects and overcoming drug resistance.

Expansion of Pyridazinone Research into Agrochemical and Material Sciences

The utility of the pyridazinone core is not limited to pharmaceuticals. Its chemical versatility and biological activity have also found significant applications in agriculture, and emerging research suggests potential in material sciences.

Agrochemicals: Pyridazinone derivatives are widely used in the agrochemical industry. scholarsresearchlibrary.com They have been successfully developed as:

Herbicides: Compounds like Chloridazon are selective herbicides used in crop cultivation. scholarsresearchlibrary.com

Insecticides and Fungicides: The scaffold is a key component in various pesticides, demonstrating its broad biological activity. scholarsresearchlibrary.comscispace.com

Plant Growth Regulators: Certain pyridazine derivatives can influence plant development. scholarsresearchlibrary.com

Future work will focus on developing new pyridazinone-based agrochemicals with improved environmental profiles and selectivity to combat resistance in weeds and pests.

Material Sciences: This remains a relatively unexplored area for pyridazinones, but preliminary findings suggest potential. Some simple pyridazines have been noted for their flame-retardant properties. scholarsresearchlibrary.com The heterocyclic structure, with its potential for hydrogen bonding and π–π stacking, could be exploited in the design of novel organic materials. nih.gov Potential areas of exploration include:

Organic Electronics: Investigating the photophysical and electronic properties of pyridazinone-based polymers or small molecules. mdpi.com

Crystal Engineering: Studying how pyridazinone molecules self-assemble to form crystalline structures with unique properties. scholarsresearchlibrary.com

Functional Polymers: Incorporating the pyridazinone moiety into polymer backbones to create materials with specific thermal, optical, or biological properties.

While still nascent, the application of pyridazinones in material sciences represents a promising new frontier for this versatile chemical scaffold. scholarsresearchlibrary.com

Q & A

What are the established synthetic routes for 2-isopropyl-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?

Classification: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazines or their derivatives. For example, 2-substituted pyridazinones are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions using solvents like ethanol or acetic acid. Optimization includes adjusting stoichiometric ratios (e.g., hydrazine:ketone = 1:1.2), temperature control (80–100°C), and catalytic acid/base additives (e.g., HCl or KOH) to enhance regioselectivity . Yield improvements may involve recrystallization from ethanol/water mixtures or column chromatography for purification.

Which spectroscopic and crystallographic methods are most reliable for characterizing pyridazinone derivatives?

Classification: Basic
Methodological Answer:
Key techniques include:

  • X-ray crystallography : SHELXL/SHELXS refine structures using diffraction data (e.g., monoclinic C2/c space group, β = 101.5°, Z = 8 for analogous compounds) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, pyridazinone carbonyl at ~160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₉H₁₅F₃N₂O at m/z 344.33) .

How should researchers resolve contradictions in crystallographic data during SHELXL refinement of pyridazinone derivatives?

Classification: Advanced
Methodological Answer:
Discrepancies in thermal parameters or bond lengths may arise from disordered moieties or twinning. Strategies include:

  • Applying TWIN/BASF commands in SHELXL to model twinning .
  • Using Hirshfeld surface analysis (via Mercury CSD) to validate intermolecular interactions .
  • Cross-validating with spectroscopic data (e.g., ensuring C=O bond lengths align with IR carbonyl stretches at ~1680 cm⁻¹) .

What strategies are effective in analyzing conflicting bioactivity data across pyridazinone analogs?

Classification: Advanced
Methodological Answer:
Contradictions in bioactivity (e.g., cardiotonic vs. anti-inflammatory effects) require:

  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell lines, concentration ranges) .
  • QSAR modeling : Use Hammett constants or logP to correlate substituent effects (e.g., electron-withdrawing groups enhancing antiplatelet activity) .
  • Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., MTT assays for cytotoxicity) .

What key structural features influence the physicochemical properties of pyridazinone derivatives?

Classification: Basic
Methodological Answer:

  • Substituent polarity : Hydrophobic isopropyl/phenyl groups reduce aqueous solubility, while hydroxyl groups improve it .
  • Hansen solubility parameters : δD (dispersion), δP (polar), and δH (hydrogen bonding) predict solubility in PEG 400/water mixtures (e.g., δTotal ≈ 23.4 MPa¹/²) .
  • Crystal packing : π-π stacking of phenyl rings affects melting points (e.g., 180–220°C range) .

How can in silico methods be integrated with experimental data to predict biological activity?

Classification: Advanced
Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide docks pyridazinones into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory SAR) .
  • MD simulations : Analyze ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., TPSA < 90 Ų for blood-brain barrier penetration) .

What in vitro assays are commonly used to evaluate pyridazinone bioactivity?

Classification: Basic
Methodological Answer:

  • Cardiotonic activity : Langendorff isolated heart models measure contractility (e.g., EC₅₀ = 0.1–10 μM) .
  • Antiplatelet assays : ADP-induced aggregation in platelet-rich plasma (IC₅₀ reported at 15–50 μM) .
  • Antimicrobial testing : Broth microdilution for MIC determination (e.g., 8–64 μg/mL against S. aureus) .

How can discrepancies between theoretical and experimental solubility values be addressed?

Classification: Advanced
Methodological Answer:

  • HSPiP software : Compare experimental solubility (e.g., 1.2 mg/mL in ethanol) with Hansen parameter predictions .
  • Thermodynamic modeling : Use the van’t Hoff equation to correlate temperature-dependent solubility (ΔHₛₒₗ ≈ 25 kJ/mol) .
  • Co-solvent systems : Optimize PEG 400/water ratios to enhance solubility (e.g., 40% PEG increases solubility 5-fold) .

What in vitro stability tests are critical for pyridazinone derivatives under physiological conditions?

Classification: Basic
Methodological Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC (e.g., t₁/₂ > 6 h at pH 7.4) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track decomposition .
  • Thermal stability : TGA/DSC analysis to determine decomposition thresholds (e.g., >200°C) .

How to design SAR studies for pyridazinones when literature bioactivity data is inconsistent?

Classification: Advanced
Methodological Answer:

  • Systematic clustering : Group analogs by substituent position (e.g., 6-phenyl vs. 4-isopropyl) and bioassay type .
  • Bayesian statistics : Calculate posterior probabilities for activity trends (e.g., 85% confidence in 2-substituted derivatives being anti-inflammatory) .
  • Cohort validation : Retest top candidates in orthogonal assays (e.g., in vivo inflammation models after in vitro COX-2 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.